
Mupirocin Calcium
Overview
Description
Mupirocin Calcium is the calcium salt of mupirocin, a natural antibiotic derived from Pseudomonas fluorescens. It inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS), preventing the incorporation of isoleucine into bacterial proteins . Approved in 1985, it is clinically used for Staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA), and is formulated for topical applications such as ointments and advanced delivery systems like nanostructured lipid carriers (NLCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mupirocin calcium is synthesized through a fermentation process involving Pseudomonas fluorescens. The process includes the following steps:
Fermentation: The bacterium is cultured in a suitable medium to produce mupirocin.
Adsorption: The mupirocin is adsorbed onto a hydrophobic adsorbent resin.
Calcium Addition: The bound mupirocin is exposed to a calcium-containing solution.
Purification: Impurities are washed away from the resin, and purified this compound is eluted
Industrial Production Methods: The industrial production of this compound follows the same basic steps as the laboratory synthesis but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Mupirocin calcium undergoes various chemical reactions, including:
Oxidation: Mupirocin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in mupirocin, altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its efficacy
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions include various mupirocin derivatives with altered antibacterial properties .
Scientific Research Applications
Clinical Applications
-
Nasal Carriage Elimination
- Mupirocin calcium ointment has been extensively studied for its effectiveness in eliminating nasal carriage of Staphylococcus aureus among healthcare workers. A clinical trial involving 339 volunteers demonstrated that mupirocin significantly reduced nasal carriage rates compared to placebo, with an elimination rate of 91% in treated individuals .
- Prevention of Surgical Site Infections
- Treatment of Skin Infections
- Off-Label Uses
Case Studies
Safety Profile
This compound is generally well-tolerated, with mild side effects such as local irritation reported in clinical trials. The risk of serious adverse events remains low, making it a safe option for both short-term and long-term use in appropriate clinical scenarios .
Mechanism of Action
Mupirocin calcium exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for the synthesis of isoleucyl-tRNA, which is necessary for bacterial protein synthesis. By inhibiting this enzyme, this compound effectively halts bacterial protein and RNA synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Chemical Properties :
- Molecular formula: C₅₂H₈₆CaO₁₈·2H₂O .
- Solubility: Freely soluble in methanol, slightly soluble in water and ethanol .
- Stability: Degrades significantly in acidic/basic environments but remains stable under oxidative and light conditions .
Comparison with Similar Compounds
Antibiotics with Different Mechanisms of Action
Combination Therapies
A. This compound + Fluticasone
- Application : Burn wound healing in rats.
- Efficacy : this compound alone reduced epithelialization time by 20% and increased wound contraction by 35% compared to controls. However, combinations with fluticasone (a steroid) showed variable results, with some formulations exhibiting antagonism .
B. Mupirocin + Monoterpenes (Menthol, Thymol)
- Synergy : Thymol enhanced antibiofilm activity against MRSA (BEC: 0.59–1.07 mg/mL) compared to menthol (BEC: 3.21–6.35 mg/mL).
- Antagonism : Menthol (4 mg/mL) combined with mupirocin (0.125 µg/mL) reduced biofilm elimination efficacy from 90% (menthol alone) to 40–80% .
Novel Formulations
Stability and Analytical Methods
Research Findings and Clinical Implications
- Wound Healing : this compound NLCs demonstrated 95% wound contraction in 14 days in excision models, outperforming conventional ointments .
- Resistance Mitigation: Nanoparticle formulations (e.g., MLH) reduce the risk of resistance development due to lower MIC values .
- Regulatory Standards : Purity criteria mandate ≤4.0% principal related substance and ≤6.0% total impurities, ensuring batch consistency .
Biological Activity
Mupirocin Calcium, a topical antibiotic, is primarily used for treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). This article delves into its biological activity, mechanism of action, efficacy in clinical settings, and recent research findings.
This compound functions by inhibiting the enzyme isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in bacteria. By blocking this enzyme, mupirocin disrupts the incorporation of isoleucine into proteins, leading to bacterial cell death. This mechanism makes it particularly effective against Gram-positive bacteria, especially Staphylococcus species .
Case Studies and Clinical Trials
- Nasal Carriage Elimination : A significant study evaluated the efficacy of this compound ointment in eliminating nasal carriage of S. aureus among healthcare workers. In a double-blind trial involving 339 volunteers, 91% of those treated with mupirocin showed elimination of nasal carriage within 48-96 hours post-treatment compared to only 6% in the placebo group. The risk ratio was calculated at 16 (P < .0001), indicating a substantial benefit from mupirocin treatment .
- Wound Healing : Recent studies have explored mupirocin's role beyond its antibacterial properties. A study demonstrated that mupirocin not only helps in treating infected wounds but also promotes wound healing by stimulating human keratinocyte proliferation and increasing growth factor production. In vitro assays showed significant wound closure rates when treated with mupirocin compared to controls .
- Prophylactic Use in Dialysis Patients : Another trial compared mupirocin with oral rifampin for preventing S. aureus infections in peritoneal dialysis patients. Both treatments were found equally effective in reducing infection rates, with mupirocin being a favorable option due to fewer side effects reported compared to rifampin .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antibacterial Spectrum : Mupirocin exhibits strong activity against various strains of Staphylococcus, including MRSA, making it a critical tool in managing resistant infections.
- Safety Profile : The adverse effects associated with mupirocin are generally mild and comparable to placebo treatments, reinforcing its safety for topical use .
- Enhanced Healing Properties : Beyond its antibacterial action, mupirocin has been shown to enhance wound healing through mechanisms that promote cellular proliferation and growth factor secretion .
Data Summary Table
Study Focus | Population/Subjects | Treatment Group | Key Findings |
---|---|---|---|
Nasal Carriage Elimination | Healthcare Workers (n=339) | Mupirocin (n=170) | 91% elimination rate vs. 6% placebo (P < .0001) |
Wound Healing | Human Keratinocytes | Mupirocin (0.1 & 0.2 mM) | Increased wound closure and growth factor production |
Prophylaxis in Dialysis Patients | Peritoneal Dialysis Patients (n=82) | Mupirocin vs Rifampin | Similar efficacy; fewer side effects with mupirocin |
Q & A
Q. What are the key chemical properties of Mupirocin Calcium that influence its analytical method development?
This compound (C₅₂H₈₆CaO₁₈·2H₂O, molecular weight 1075.34) is a hygroscopic white powder with limited aqueous solubility but high solubility in methanol. Its amphiphilic nature, derived from its pseudomonic acid structure, necessitates reversed-phase HPLC (RP-HPLC) methods using C8 columns and methanol-water mobile phases (pH 4.0 adjusted with acetic acid) to achieve optimal separation and detection at 221 nm . These properties dictate sample preparation protocols, such as solvent selection and pH adjustments, to ensure accurate quantification.
Q. How does the mechanism of action of this compound contribute to its antibacterial efficacy in staphylococcal infections?
This compound inhibits bacterial isoleucyl-tRNA synthetase, blocking protein synthesis selectively in Gram-positive bacteria like Staphylococcus aureus. Its specificity for bacterial over mammalian enzymes underpins its clinical use against methicillin-resistant S. aureus (MRSA). Researchers must consider this mechanism when designing in vitro susceptibility assays, ensuring minimal interference from serum proteins or culture media components that may alter bioavailability .
Q. What methodological considerations are critical when developing a stability-indicating RP-HPLC method for this compound?
Key parameters include:
- Chromatographic conditions : PrincetonSPHER-100 C8 column, methanol:water (75:25 v/v) mobile phase at 1 mL/min, and UV detection at 221 nm .
- Validation : Linearity (5–30 µg/mL), precision (intra-day RSD <1%, inter-day RSD <2%), and robustness to pH (±0.2) or flow rate (±0.1 mL/min) variations .
- Forced degradation : Exposure to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic stress to identify degradation products .
Q. How do forced degradation studies under ICH guidelines inform the stability profile of this compound?
Forced degradation reveals that this compound is labile in acidic (hydrolysis of ester groups) and alkaline conditions (epoxide ring opening) but stable under oxidative and photolytic stress. Degradation products, such as pseudomonic acids B–E, are resolved using the RP-HPLC method, enabling stability-indicating capability . These findings guide formulation strategies, such as pH-controlled excipients and light-resistant packaging.
Q. What experimental approaches resolve discrepancies in degradation product identification under different stress conditions?
Coupling HPLC with mass spectrometry (LC-MS) enables structural elucidation of degradation products. For example, acid hydrolysis generates pseudomonic acid D (m/z 489), while alkaline conditions yield pseudomonic acid B (m/z 485). Method robustness testing, including column lot variability and temperature fluctuations, ensures reproducibility in identifying these products .
Q. What are the recommended storage conditions for this compound to maintain its stability in research settings?
Store in airtight containers at 2–8°C, protected from light and humidity. Analytical reference standards should be reconstituted in methanol immediately before use to prevent hydrolysis, with solutions discarded after 24 hours .
Q. How can researchers optimize recovery rates and minimize variability in this compound content analysis?
Use sonication-assisted extraction with methanol for ointment formulations, followed by centrifugation to remove lipidic excipients. Recovery rates >98% are achievable with spiked samples, validated through standard addition methods. Precision is enhanced by maintaining column temperature at 25°C and using internal standards like mupirocin lithium .
Q. What validation parameters are essential for ensuring the accuracy of an HPLC method for this compound quantification?
ICH Q2(R1) mandates:
- Linearity : R² ≥0.999 over the analytical range.
- Accuracy : 98–102% recovery in spiked matrices.
- Precision : ≤2% RSD for repeatability and intermediate precision.
- Specificity : Baseline separation of degradation products .
Q. What are the implications of photodegradation findings on the formulation and packaging of this compound products?
Despite photostability under ICH Q1B conditions, opaque packaging is recommended to prevent long-term UV exposure, which may accelerate oxidative degradation in lipid-based formulations like creams .
Q. How does the solubility profile of this compound in different solvents affect its pharmaceutical formulation?
High methanol solubility facilitates analytical sample preparation, while limited water solubility necessitates emulsifying agents (e.g., polyethylene glycol) in topical formulations. Researchers must account for solvent interactions during in vitro permeability studies using Franz diffusion cells .
Properties
CAS No. |
104486-81-9 |
---|---|
Molecular Formula |
C52H86CaO18 |
Molecular Weight |
1039.3 g/mol |
IUPAC Name |
calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate |
InChI |
InChI=1S/2C26H44O9.Ca/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;;+2/p-2/b2*16-13+;/t2*17-,18-,19-,20-,21-,24+,25-,26-;/m00./s1 |
InChI Key |
HAXVBVDETFUQGV-LNQHITRNSA-L |
SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |
Isomeric SMILES |
C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.[Ca+2] |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |
Synonyms |
14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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